molecular formula C9H14N4 B3056120 4-(piperidin-1-yl)pyrimidin-2-amine CAS No. 69193-22-2

4-(piperidin-1-yl)pyrimidin-2-amine

Cat. No.: B3056120
CAS No.: 69193-22-2
M. Wt: 178.23 g/mol
InChI Key: KDBBKFWKXHVPKZ-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 6-membered piperidine ring attached to the 4-position of the pyrimidine core and an amine group at the 2-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . Synthetically, this compound is often prepared via nucleophilic substitution reactions between 4-chloropyrimidin-2-amine derivatives and piperidine under basic conditions .

Properties

CAS No.

69193-22-2

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-piperidin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C9H14N4/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11,12)

InChI Key

KDBBKFWKXHVPKZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC=C2)N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)N

Other CAS No.

69193-22-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrimidine+piperidine4-(piperidin-1-yl)pyrimidin-2-amine\text{2-chloropyrimidine} + \text{piperidine} \rightarrow \text{4-(piperidin-1-yl)pyrimidin-2-amine} 2-chloropyrimidine+piperidine→4-(piperidin-1-yl)pyrimidin-2-amine

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

Scientific Research Applications

4-(Piperidin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific signaling pathways involved in cell proliferation.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations: Heterocyclic Ring Size and Nitrogen Content

Key Compounds
Compound Name Substituent at Pyrimidine-4 Position Ring Size/Nitrogen Content Biological Activity/Notes Reference
4-(Piperidin-1-yl)pyrimidin-2-amine Piperidine 6-membered (1 N) Antibacterial, kinase inhibition
4-(Pyrrolidin-1-yl)pyrimidin-2-amine Pyrrolidine 5-membered (1 N) Improved solubility, antiviral
4-(Azetidin-1-yl)pyrimidin-2-amine Azetidine 4-membered (1 N) Reduced steric hindrance, antifungal
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 4-Methylpiperazine 6-membered (2 N) Enhanced polarity, CNS activity

Structural and Functional Insights :

  • Ring Size : Piperidine (6-membered) provides optimal steric bulk for hydrophobic interactions in enzyme binding pockets, as seen in Mer/Axl kinase inhibitors . Smaller rings (azetidine, pyrrolidine) may reduce binding affinity but improve solubility .

Positional Isomerism and Fused-Ring Derivatives

Key Examples

4-Phenyl-6-(piperidin-1-yl)pyrimidin-2-amine : A phenyl group at the 4-position and piperidine at the 6-position. This compound exhibits higher lipophilicity (logP ~3.2) compared to the parent structure (logP ~2.5), favoring blood-brain barrier penetration .

7-(Piperidin-1-yl)pyrrolo[2,3-d]pyrimidin-2-amine : Fusion of a pyrrole ring to pyrimidine increases rigidity, improving selectivity for kinases like Mer and Axl .

Activity Trends :

  • Fused-ring systems (e.g., pyrrolo[2,3-d]pyrimidines) often exhibit higher potency due to preorganized conformations that fit target active sites .
  • Positional isomerism (e.g., 4 vs. 6 substituents) alters electronic properties, influencing binding to DNA or enzymes .

Functional Group Modifications

N-Substituted Analogues: N-Benzylidene Derivatives: Schiff base formation at the 2-amine position (e.g., compound 5a-e in ) introduces π-π stacking interactions, enhancing antibacterial activity against Gram-positive pathogens . Thiazolidinone Derivatives: Cyclocondensation with mercaptoacetic acid (e.g., compound 7a-e) improves metabolic stability, with MIC values <1 µg/mL against Staphylococcus aureus .

Hybrid Structures: 3-(2-Aminopyrimidin-4-yl)indoles (): Combining indole and pyrimidine moieties yields dual anti-inflammatory and analgesic activity (87–88% inflammation inhibition in rodent models) .

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